molecular formula C16H18N2O4 B15202932 2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid

2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid

Cat. No.: B15202932
M. Wt: 302.32 g/mol
InChI Key: HJAQAVWBNYVMMN-UHFFFAOYSA-N
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Description

2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid is an organic compound with a complex structure that includes a pyridazine ring, a methoxybenzyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridazine ring, introduction of the methoxybenzyl group, and the final attachment of the propanoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ketone group in the pyridazine ring can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the ketone group would yield an alcohol derivative.

Scientific Research Applications

2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may interact with hydrophobic pockets in proteins, while the pyridazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents on the benzyl group or the propanoic acid moiety. Examples include:

  • 2-(5-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid
  • 2-(5-(3-hydroxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid

Uniqueness

The uniqueness of 2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

2-[5-[(3-methoxyphenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]propanoic acid

InChI

InChI=1S/C16H18N2O4/c1-10-7-13(8-12-5-4-6-14(9-12)22-3)15(19)18(17-10)11(2)16(20)21/h4-7,9,11H,8H2,1-3H3,(H,20,21)

InChI Key

HJAQAVWBNYVMMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C(=C1)CC2=CC(=CC=C2)OC)C(C)C(=O)O

Origin of Product

United States

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